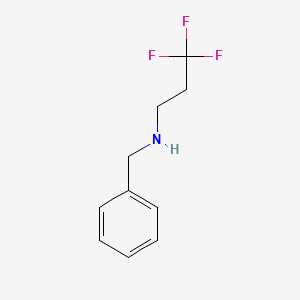

N-Benzyl-3,3,3-trifluoropropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBPAZWTDQHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514174 | |

| Record name | N-Benzyl-3,3,3-trifluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756469-34-8 | |

| Record name | N-(3,3,3-Trifluoropropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756469-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-3,3,3-trifluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(3,3,3-trifluoropropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Benzyl-3,3,3-trifluoropropan-1-amine" chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated secondary amine, holds potential interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. This document provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic methodologies based on established chemical principles, and discusses the current landscape of its biological activity, which remains an area ripe for exploration. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

Precise experimental data for N-Benzyl-3,3,3-trifluoropropan-1-amine is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers and predictive models, the following properties can be summarized.

Table 1: Chemical and Physical Properties of N-Benzyl-3,3,3-trifluoropropan-1-amine

| Property | Value | Source |

| IUPAC Name | N-benzyl-3,3,3-trifluoro-1-propanamine | Sigma-Aldrich |

| CAS Number | 756469-34-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂F₃N | PubChem[1] |

| Molecular Weight | 203.21 g/mol | Sigma-Aldrich |

| Predicted XlogP | 2.8 | PubChem[1] |

| Monoisotopic Mass | 203.09218 Da | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Note: The absence of experimentally determined physical constants such as melting point, boiling point, density, and solubility highlights a significant data gap for this compound. These properties are crucial for experimental design, including reaction setup, purification, and formulation.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Reductive Amination

This is a widely used method for the formation of amines from a carbonyl compound and an amine. In this case, 3,3,3-trifluoropropanal would react with benzylamine in the presence of a reducing agent.

Reaction:

Conceptual Experimental Protocol:

-

Imine Formation: To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added benzylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or NMR.

-

Reduction: Upon formation of the imine, a reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent will depend on the reaction conditions and the stability of the reactants. For instance, sodium triacetoxyborohydride is often preferred for its mildness and tolerance to a wider range of functional groups.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-Benzyl-3,3,3-trifluoropropan-1-amine.

Logical Workflow for Reductive Amination:

Proposed Synthetic Pathway 2: N-Alkylation

This method involves the reaction of a primary amine with an alkyl halide. Here, 3,3,3-trifluoropropan-1-amine would be reacted with a benzyl halide (e.g., benzyl bromide).

Reaction:

Conceptual Experimental Protocol:

-

Reaction Setup: 3,3,3-Trifluoropropan-1-amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base (e.g., potassium carbonate or triethylamine, typically 2-3 eq) is added to the solution to act as a proton scavenger.

-

Alkylation: Benzyl bromide (1.0-1.2 eq) is added to the reaction mixture, which is then typically heated to facilitate the reaction. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for N-Alkylation:

References

"N-Benzyl-3,3,3-trifluoropropan-1-amine" synthesis pathways and mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine of interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the primary synthesis pathways for N-Benzyl-3,3,3-trifluoropropan-1-amine, including detailed reaction mechanisms, experimental protocols, and comparative data.

Two principal synthetic routes are explored: Reductive Amination of 3,3,3-trifluoropropanal with benzylamine and Nucleophilic Substitution of a 3,3,3-trifluoropropyl derivative with benzylamine. A third, multi-step pathway involving the reaction of benzyl cyanide with ethyl trifluoroacetate is also discussed as a potential, albeit more complex, alternative.

Pathway 1: Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine from the condensation of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.

Reaction Scheme:

Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3,3-trifluoropropanal. This is followed by the elimination of a water molecule to form an iminium ion, which is then deprotonated to yield the corresponding imine.

-

Reduction: A reducing agent, typically a hydride donor, reduces the imine to the final secondary amine product.

Experimental Protocol (General)

A solution of 3,3,3-trifluoropropanal (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature. A reducing agent (1.2-1.5 eq) is then added portion-wise, and the reaction is monitored by TLC or GC-MS until completion. The reaction is quenched, and the product is isolated and purified by standard procedures such as extraction and column chromatography.

Quantitative Data

The choice of reducing agent is critical for the success of the reductive amination and can influence the reaction conditions and yield.

| Reducing Agent | Typical Solvent(s) | Reaction Conditions | Typical Yield | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature, 2-12 h | Good to High | Can also reduce the starting aldehyde if not added after imine formation is complete. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | pH 6-7, Room temperature, 2-12 h | High | More selective for imines over carbonyls, but generates toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane, THF | Room temperature, 2-12 h | High | Mild and selective, does not reduce aldehydes or ketones, but is moisture-sensitive. |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol, Ethyl Acetate | 1-5 atm H₂, Room temperature to 50°C, 4-24 h | Very High | "Green" method, but may reduce other functional groups. Requires specialized pressure equipment. |

Pathway 2: Nucleophilic Substitution

This pathway involves the direct alkylation of benzylamine with a 3,3,3-trifluoropropyl derivative containing a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate).

Reaction Scheme:

Mechanism

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a new C-N bond and the displacement of the leaving group in a single, concerted step. A base is often used to neutralize the H-X byproduct. A significant challenge with this method is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine.

Experimental Protocol (General)

To a solution of benzylamine (2.0-3.0 eq to minimize over-alkylation) and a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetonitrile, DMF), the 3,3,3-trifluoropropyl derivative (1.0 eq) is added. The mixture is heated, and the reaction progress is monitored. After completion, the reaction is worked up by extraction and the product is purified by column chromatography or distillation.

Quantitative Data

The reactivity of the 3,3,3-trifluoropropyl derivative is highly dependent on the nature of the leaving group.

| Leaving Group (X) | Substrate | Typical Solvent(s) | Reaction Conditions | Relative Rate | Notes |

| -Br | 3,3,3-Trifluoropropyl bromide | Acetonitrile, DMF | 50-100°C, 6-24 h | Moderate | Commercially available but may require elevated temperatures. |

| -I | 3,3,3-Trifluoropropyl iodide | Acetonitrile, DMF | Room temp to 80°C, 4-18 h | Fast | More reactive than the bromide, often prepared in situ from the bromide. |

| -OTs | 3,3,3-Trifluoropropyl tosylate | Acetonitrile, DMF | Room temp to 80°C, 4-18 h | Fast | Excellent leaving group, prepared from 3,3,3-trifluoropropanol. |

| -OMs | 3,3,3-Trifluoropropyl mesylate | Acetonitrile, DMF | Room temp to 80°C, 4-18 h | Fast | Similar reactivity to tosylate, also prepared from the alcohol. |

Pathway 3: Multi-step Synthesis via Benzyl Cyanide

A more complex but potentially viable route starts from benzyl cyanide and involves the formation of a trifluoromethyl ketone intermediate.

Reaction Scheme:

-

Claisen Condensation: Benzyl cyanide reacts with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to form a β-ketonitrile.

-

Hydrolysis and Decarboxylation: The β-ketonitrile is hydrolyzed and decarboxylated under acidic conditions to yield 1-phenyl-3,3,3-trifluoropropan-2-one.

-

Reductive Amination: The resulting ketone undergoes reductive amination with ammonia to form the primary amine, 1-phenyl-3,3,3-trifluoropropan-2-amine.

-

N-Benzylation: The primary amine is then benzylated via reductive amination with benzaldehyde or nucleophilic substitution with a benzyl halide.

Conclusion

The synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine can be effectively achieved through two primary pathways: reductive amination and nucleophilic substitution. Reductive amination is often the preferred method due to its one-pot nature and generally high yields. The choice of reducing agent can be tailored to the specific requirements of the synthesis, balancing reactivity, selectivity, and safety considerations. Nucleophilic substitution provides a viable alternative, particularly when the appropriate 3,3,3-trifluoropropyl derivative is accessible. Careful control of stoichiometry is necessary to minimize over-alkylation. The multi-step synthesis via benzyl cyanide represents a more classical but less direct approach. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the equipment available.

Spectroscopic and Synthetic Profile of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound N-Benzyl-3,3,3-trifluoropropan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a predictive but detailed analysis. The information herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this and similar fluorinated amines.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Benzyl-3,3,3-trifluoropropan-1-amine. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.35 - 7.25 | m | 5H | Ar-H | - |

| ~3.80 | s | 2H | Ph-CH₂ -N | - |

| ~2.90 | t | 2H | N-CH₂ -CH₂ | ~7-8 |

| ~2.40 | m | 2H | CH₂-CH₂ -CF₃ | - |

| (Broad signal) | br s | 1H | N-H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~127.2 | Ar-C H |

| ~125 (q, J ≈ 277 Hz) | C F₃ |

| ~53 | Ph-C H₂-N |

| ~45 | N-C H₂-CH₂ |

| ~35 (q, J ≈ 30 Hz) | CH₂-C H₂-CF₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -65 to -70 | t | ~10-12 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch |

| 3030 | Medium | Ar C-H stretch |

| 2930 - 2850 | Medium | Aliphatic C-H stretch |

| 1495, 1450 | Medium-Strong | Ar C=C stretch |

| 1100 - 1350 | Strong | C-F stretch |

| ~1120 | Medium | C-N stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 203 | [M]⁺ |

| 204 | [M+H]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 112 | [M - C₇H₇]⁺ |

Proposed Experimental Protocols

The following section outlines a plausible synthetic route for N-Benzyl-3,3,3-trifluoropropan-1-amine and the general procedures for acquiring the spectroscopic data.

Synthesis: Reductive Amination

A reliable method for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine is via reductive amination of 3,3,3-trifluoropropanal with benzylamine.

Materials:

-

3,3,3-trifluoropropanal

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,3,3-trifluoropropanal (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Benzyl-3,3,3-trifluoropropan-1-amine.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a longer acquisition time.

-

¹⁹F NMR: Acquire the spectrum using an appropriate fluorine probe, with CFCl₃ as an external or internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid product can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

Workflow Visualization

The logical flow for the synthesis and spectroscopic identification of N-Benzyl-3,3,3-trifluoropropan-1-amine can be visualized as follows:

This diagram illustrates the progression from starting materials through the synthetic and purification steps to the final pure product. Subsequently, various spectroscopic techniques are employed for structural elucidation, culminating in the confirmation of the target molecule's identity.

"N-Benzyl-3,3,3-trifluoropropan-1-amine" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a comprehensive overview of the available technical information for N-Benzyl-3,3,3-trifluoropropan-1-amine, including its chemical identity, structural information, and relevant (though currently limited) data for research and development purposes.

Chemical Identity and Molecular Structure

Molecular Structure:

The molecular structure of N-Benzyl-3,3,3-trifluoropropan-1-amine consists of a benzyl group attached to the nitrogen atom of a 3,3,3-trifluoropropan-1-amine backbone.

Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₀H₁₂F₃N |

| SMILES | C1=CC=C(C=C1)CNCCC(F)(F)F |

| InChI | InChI=1S/C10H12F3N/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2 |

| InChIKey | ABZBPAZWTDQHLE-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

At present, experimentally determined physicochemical data for N-Benzyl-3,3,3-trifluoropropan-1-amine is limited. The following table summarizes predicted properties based on its chemical structure.

| Property | Predicted Value |

| Molecular Weight | 203.20 g/mol |

| Monoisotopic Mass | 203.092182 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Synthesis

While a specific, detailed experimental protocol for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine is not documented in readily available literature, a plausible synthetic route is via reductive amination. This common and versatile method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.

Logical Workflow for a Potential Synthesis:

Caption: A potential two-step synthetic workflow for N-Benzyl-3,3,3-trifluoropropan-1-amine.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the key reactions involved in the proposed synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine. These should be adapted and optimized for the specific substrates.

1. Imine Formation (General Procedure):

-

To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added benzylamine (1.0-1.2 eq).

-

The reaction mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction.

-

The formation of the imine can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.

-

In some cases, a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) may be added to drive the equilibrium towards the imine product.

2. Reductive Amination (General Procedure):

-

Following the in-situ formation of the imine, a reducing agent is added to the reaction mixture.

-

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

The reaction is typically stirred at room temperature until the reduction is complete, as determined by an appropriate monitoring technique.

-

Work-up procedures generally involve quenching any remaining reducing agent, extraction of the product into an organic solvent, washing, drying, and purification by methods such as column chromatography or distillation.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with N-Benzyl-3,3,3-trifluoropropan-1-amine. The introduction of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, suggesting that this compound could be a valuable scaffold for developing novel therapeutic agents. Further research is required to elucidate its biological effects.

Conclusion

N-Benzyl-3,3,3-trifluoropropan-1-amine is a chemical entity with potential applications in pharmaceutical and medicinal chemistry. While its specific CAS number and detailed experimental data are not yet widely reported, its molecular structure is well-defined. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated compounds. Further investigation is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities.

Trifluoromethylated Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of trifluoromethylated amines in modern research, with a focus on their role in drug discovery and development.

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] Trifluoromethylated amines, in particular, have garnered significant attention due to their unique ability to modulate key physicochemical and biological characteristics. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the basicity of the amine, while its lipophilicity can improve membrane permeability and metabolic stability.[1][3] This guide provides a comprehensive overview of trifluoromethylated amines, covering their synthesis, characterization, and applications, with a particular focus on their role as modulators of key signaling pathways in drug discovery.

Synthesis of Trifluoromethylated Amines

The synthesis of trifluoromethylated amines can be broadly categorized into methods for N-trifluoromethylation and the introduction of a trifluoromethyl group at other positions in an amine-containing molecule.

N-Trifluoromethylation of Amines

Direct N-trifluoromethylation of amines has historically been challenging. However, several effective methods have been developed in recent years.

Experimental Protocol 1: N-Trifluoromethylation using Carbon Disulfide and Silver Fluoride

This method provides a straightforward approach for the N-trifluoromethylation of secondary amines.[4][5]

-

Reagents: Secondary amine, Carbon Disulfide (CS2), Silver Fluoride (AgF), 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-pyrrolidinopyridine, Ethyl Acetate (EA).

-

General Procedure for N-CF3 Dialkyl Amines: In a sealed tube under a nitrogen atmosphere, the dialkyl amine (0.20 mmol), AgF (0.90 mmol), and DABCO (0.10 mmol) are combined in EA (1.5 mL). A solution of CS2 (0.20 mmol) in EA (0.5 mL) is then added. The mixture is stirred at 80 °C for 6 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.[4]

-

General Procedure for N-CF3 Alkylaryl Amines: In a sealed tube under a nitrogen atmosphere, the alkylaryl amine (0.2 mmol), AgF (1.2 mmol), and 4-pyrrolidinopyridine (0.2 mmol) are combined in EA (1.5 mL). A solution of CS2 (0.24 mmol) in EA (0.5 mL) is added, and the mixture is stirred at 40 °C for 20 hours. Workup and purification are similar to the dialkyl amine procedure.[5]

Experimental Protocol 2: N-Trifluoromethylation using (Me4N)SCF3 and Silver Fluoride

This one-pot protocol allows for the rapid and mild trifluoromethylation of secondary amines at room temperature.

-

Reagents: Secondary amine, Tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3), Silver Fluoride (AgF), Acetonitrile.

-

Procedure: The secondary amine is mixed with (Me4N)SCF3 in acetonitrile at room temperature. The reaction progress, leading to the formation of a thiocarbamoyl fluoride intermediate, can be monitored by 19F-NMR. Subsequently, AgF (3 equivalents) is added directly to the mixture, and the reaction is stirred for approximately two hours at room temperature or 50 °C. The by-products are precipitated with a non-polar solvent and removed by filtration to yield the N-trifluoromethylated amine.

Synthesis of α-Trifluoromethylamines

The synthesis of amines with a trifluoromethyl group on the α-carbon is crucial for creating chiral drug candidates.

Experimental Protocol 3: Nucleophilic Trifluoromethylation of Imines

This method involves the addition of a trifluoromethyl nucleophile to an imine.

-

Reagents: Imine, Trifluoromethyltrimethylsilane (TMSCF3), Tetrabutylammonium (triphenylsilyl)difluorosilicate (TBAT) or P(t-Bu)3-DMF.

-

Procedure: The imine is reacted with TMSCF3 in the presence of a suitable promoter like TBAT or a P(t-Bu)3-DMF system to afford the corresponding α-trifluoromethylamine.[6]

Photocatalytic Synthesis of Trifluoromethylated Amines

Recent advances in photoredox catalysis have enabled novel and efficient methods for the synthesis of complex trifluoromethylated amines under mild conditions.[1]

Experimental Protocol 4: Photocatalytic Amino-Trifluoromethylation of Alkenes

This method allows for the simultaneous introduction of a trifluoromethyl group and an amino group across a double bond.

-

Reagents: Alkene, Trifluoromethylating reagent (e.g., Umemoto's reagent), Nitrogen source (e.g., nitriles), Photocatalyst (e.g., Ru(bpy)3Cl2).

-

General Procedure: The alkene, trifluoromethylating reagent, and nitrogen source are reacted in the presence of a photocatalyst under visible light irradiation. The reaction mechanism typically involves the generation of a trifluoromethyl radical, which adds to the alkene, followed by the incorporation of the nitrogen-containing fragment.[1]

Characterization of Trifluoromethylated Amines

The characterization of trifluoromethylated amines relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Shows the carbon framework. The signal for the trifluoromethyl carbon appears as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the trifluoromethyl group. The CF3 group typically appears as a singlet.[7][8][9]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[7]

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.

Table 1: Representative Spectroscopic Data for a Trifluoromethylated Amine

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 470 MHz) δ (ppm) | HRMS (ESI) [M+Na]⁺ |

| [1-(4-Bromophenyl)-3-phenyl-1-trifluoromethylallyloxy]trimethylsilane | 7.58–7.44 (m, 4H), 7.36 (dt, J = 12.1, 7.5 Hz, 5H), 6.64 (d, J = 16.4 Hz, 1H), 6.52 (d, J = 16.4 Hz, 1H), 0.15 (s, 9H) | 137.1, 135.6, 133.4, 129.1, 127.7, 126.8, 124.8, 124.3, 122.8, 79.8 (q, JC-C-F = 27 Hz), 1.9 | -77.7 (s, 3F) | calcd for C₁₉H₂₀BrF₃NaOSi: 451.0311; found 451.0330 |

Data sourced from[7]

Physicochemical Properties and their Impact on Drug Development

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of amine-containing molecules, which is a key reason for their prevalence in drug design.[1][2]

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes and improve its oral bioavailability.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.[1][10]

-

Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine nitrogen. This can be advantageous in drug design to avoid unwanted interactions with acidic biological targets or to improve oral absorption by reducing ionization in the gastrointestinal tract.

-

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.

Table 2: Physicochemical Properties of Trifluoromethylated Amines

| Property | Effect of Trifluoromethyl Group | Implication in Drug Development | Reference |

| Lipophilicity (logP) | Increases | Enhanced membrane permeability and bioavailability | [1][2] |

| Metabolic Stability | Increases | Longer drug half-life, reduced dosage frequency | [1][10] |

| Basicity (pKa) | Decreases | Reduced off-target interactions, improved absorption | [1] |

| Aqueous Solubility | Variable, can decrease | Can be a challenge to be addressed in formulation | [6] |

| Caco-2 Permeability | Can increase | Improved oral absorption | [3] |

Trifluoromethylated Amines as Modulators of Signaling Pathways

Trifluoromethylated amines have emerged as valuable scaffolds for the development of potent and selective modulators of various signaling pathways implicated in disease.

Kinase Inhibitors

Kinases are a major class of drug targets, and trifluoromethylated amines are frequently incorporated into kinase inhibitors to enhance their efficacy.

-

Serine/Arginine-Rich Protein Kinases (SRPKs): SRPKs are involved in the regulation of pre-mRNA splicing and have been implicated in cancer. Trifluoromethyl arylamides based on the SRPK inhibitor SRPIN340 have shown potent antileukemia effects.[2]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase implicated in various cancers. Aromatic trifluoromethyl ketones have been developed as covalent reversible inhibitors of FGFR4.[4][5][11][12]

-

Janus Kinase 3 (JAK3): JAK3 is a member of the Janus kinase family and is a key player in cytokine signaling in immune cells. Trifluoromethyl-containing compounds have been designed as inhibitors of JAK3 for the treatment of autoimmune diseases and cancer.[11][12]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane receptors and are major drug targets. Trifluoromethylated amines are utilized in the design of GPCR ligands to improve their binding affinity and pharmacokinetic properties.

Quantitative Data on Trifluoromethylated Amines

The following table summarizes key quantitative data for a selection of trifluoromethylated amines, highlighting their biological activity and physicochemical properties.

Table 3: Biological Activity and Physicochemical Properties of Selected Trifluoromethylated Amines

| Compound Class | Example Compound | Target | Biological Activity (IC₅₀/EC₅₀) | logP | Reference |

| SRPK Inhibitor | Trifluoromethyl arylamide (Compound 30) | SRPK | 6.0 - 35.7 µM (against leukemia cell lines) | - | [2] |

| FGFR4 Inhibitor | Aromatic trifluoromethyl ketone | FGFR4 | Potent and selective inhibition | - | [4][5][11][12] |

| JAK3 Inhibitor | Trifluoromethyl-containing compound | JAK3 | - | - | [11][12] |

| N-Trifluoromethyl Azole | N-Trifluoromethyl imidazole derivative | - | - | Higher than N-methyl analog | [3] |

Note: A comprehensive database of quantitative data for all trifluoromethylated amines is beyond the scope of this guide. The table provides representative examples.

Conclusion and Future Perspectives

Trifluoromethylated amines represent a privileged class of compounds in modern drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric and photocatalytic synthesis, will undoubtedly expand the chemical space of accessible trifluoromethylated amines. As our understanding of their interactions with biological targets deepens, we can expect to see the emergence of even more potent and selective therapeutics based on this versatile molecular scaffold. The strategic incorporation of trifluoromethylated amines will remain a cornerstone of medicinal chemistry for the foreseeable future, driving the development of the next generation of innovative medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (CHEMBL5055662) - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of N-Benzyl-3,3,3-trifluoropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety and toxicological data for N-Benzyl-3,3,3-trifluoropropan-1-amine is readily available in public literature or safety data sheets. This guide is a synthesis of best practices derived from structurally related compounds and general principles for handling novel chemical entities. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained personnel. A thorough risk assessment should be performed before any handling.

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine of interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. As with any novel compound, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel. This document provides a detailed overview of inferred safety precautions, handling procedures, and emergency responses based on data from analogous structures such as Benzylamine and other trifluorinated amines.

Inferred Physicochemical and Toxicological Properties

The following tables summarize the known properties of structurally related compounds to provide an estimated profile for N-Benzyl-3,3,3-trifluoropropan-1-amine. These values should be treated as indicative and not as certified data.

Table 1: Inferred Physical and Chemical Properties

| Property | Value (Based on Analogous Compounds) | Source Analogue(s) |

| Molecular Formula | C10H12F3N | - |

| Molecular Weight | 203.20 g/mol | - |

| Appearance | Likely a liquid | Benzylamine |

| Boiling Point | Not available; likely >180 °C | Benzylamine (185 °C) |

| Flash Point | Not available; likely >65 °C | Benzylamine (72 °C) |

| Solubility | Presumed to be sparingly soluble in water | General amine properties |

Table 2: Inferred Toxicological Data

| Hazard | Observation (Based on Analogous Compounds) | Source Analogue(s) |

| Acute Oral Toxicity | Likely harmful if swallowed. | Benzylamine (LD50 Oral - Rat - 552 mg/kg) |

| Acute Dermal Toxicity | Likely toxic in contact with skin. | Benzylamine (LD50 Dermal - Rabbit - 1,040 mg/kg) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Benzylamine, 3,3,3-Trifluoropropylamine |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Benzylamine, 3,3,3-Trifluoropropylamine |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | General amine properties |

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data from related compounds, N-Benzyl-3,3,3-trifluoropropan-1-amine should be treated as a hazardous substance.

Primary Hazards:

-

Corrosive: Expected to cause severe skin burns and eye damage.

-

Toxic: Likely harmful if swallowed and toxic in contact with skin.

-

Irritant: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Consult glove manufacturer's compatibility charts.

-

Clothing: A flame-retardant laboratory coat and additional chemical-resistant apron are recommended. Ensure full body coverage.

-

-

Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Experimental Workflow for Safe Handling

The following diagram outlines a generalized workflow for the safe handling of a novel research chemical like N-Benzyl-3,3,3-trifluoropropan-1-amine.

Caption: Generalized workflow for the safe handling of novel research chemicals.

Detailed Experimental Protocols

Protocol for Weighing and Dispensing

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required PPE as outlined in Section 3.

-

Place all necessary equipment (e.g., balance, spatulas, weighing paper, receiving flask) inside the fume hood.

-

Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agent for amines) readily available within the fume hood.

-

-

Procedure:

-

Carefully open the container of N-Benzyl-3,3,3-trifluoropropan-1-amine inside the fume hood.

-

Dispense the required amount of the compound onto weighing paper or directly into the receiving flask.

-

Avoid creating dust or aerosols.

-

Securely close the primary container immediately after dispensing.

-

Clean any minor spills within the fume hood immediately using appropriate absorbent materials.

-

-

Post-Procedure:

-

Wipe down the exterior of the primary container before returning it to storage.

-

Decontaminate all equipment used.

-

Dispose of all contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

-

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spill:

-

Evacuate the area.

-

Ensure proper PPE is worn before attempting cleanup.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

Conclusion

While specific data for N-Benzyl-3,3,3-trifluoropropan-1-amine is lacking, a conservative approach based on the known hazards of structurally similar compounds is essential for safe handling. All researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and perform all manipulations within a certified chemical fume hood. A thorough risk assessment is the cornerstone of safety when working with any novel chemical entity.

An In-depth Technical Guide on the Predicted Stability and Degradation Profile of N-Benzyl-3,3,3-trifluoropropan-1-amine

Disclaimer: No direct experimental studies on the stability and degradation of N-Benzyl-3,3,3-trifluoropropan-1-amine have been identified in the public domain. This guide provides a theoretical assessment based on the well-established chemistry of its core functional moieties: the N-benzyl amine and the 3,3,3-trifluoropropyl group. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive guide for handling, formulation, and analytical method development.

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a synthetic organic compound featuring a secondary amine, a benzyl group, and a trifluorinated propyl chain. The stability and degradation profile of this molecule is of critical interest in pharmaceutical development and materials science, as it dictates its shelf-life, potential for toxic degradant formation, and compatibility with various formulation strategies. This document outlines the predicted stability of N-Benzyl-3,3,3-trifluoropropan-1-amine under various stress conditions and proposes potential degradation pathways.

Predicted Stability Profile

The stability of N-Benzyl-3,3,3-trifluoropropan-1-amine is largely governed by the reactivity of the N-benzyl amine functionality. The trifluoromethyl group is known for its high chemical and thermal stability, often enhancing the metabolic stability of drug candidates.[1]

Table 1: Predicted Stability of N-Benzyl-3,3,3-trifluoropropan-1-amine under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acidic (e.g., HCl) | Likely stable at dilute concentrations. Potential for debenzylation under harsh acidic conditions and elevated temperatures. | Benzaldehyde, 3,3,3-trifluoropropan-1-amine, Benzyl alcohol | The benzyl group can be cleaved under strongly acidic conditions, although this often requires harsh reagents like Lewis acids.[2][3] |

| Basic (e.g., NaOH) | Generally stable. | No significant degradation expected under typical conditions. | N-benzyl amines are generally stable to basic conditions. |

| Oxidative (e.g., H₂O₂, AIBN, light) | Susceptible to oxidation, particularly at the benzylic position. | Benzaldehyde, 3,3,3-trifluoropropan-1-amine, N-(3,3,3-trifluoropropyl)benzamide | The benzylic C-H bond is prone to radical abstraction, leading to oxidation and subsequent cleavage of the C-N bond.[2][4][5][6] |

| Thermal | Expected to be relatively stable at moderate temperatures. Degradation may occur at elevated temperatures. | Ammonia, toluene, and other fragmentation products. | Thermal degradation of amines can be complex, often proceeding via radical mechanisms at high temperatures.[7][8][9] The trifluoromethyl group generally imparts high thermal stability.[1] |

| Photolytic (e.g., UV light) | Potentially susceptible to photodegradation. | Benzaldehyde, 3,3,3-trifluoropropan-1-amine, and radical coupling products. | Benzyl amines can undergo photochemical reactions, including C-N bond cleavage.[10] |

Predicted Degradation Pathways

The most probable degradation pathway for N-Benzyl-3,3,3-trifluoropropan-1-amine under oxidative conditions is the debenzylation of the amine.

Oxidative cleavage of the N-benzyl group is a common degradation pathway for N-benzyl amines.[2][4][5][6] This process can be initiated by various oxidizing agents, including peroxides, metal catalysts, and light. The reaction likely proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield benzaldehyde and the primary amine, 3,3,3-trifluoropropan-1-amine.

Caption: Predicted oxidative degradation pathway of N-Benzyl-3,3,3-trifluoropropan-1-amine.

The trifluoromethyl group is generally very stable to chemical and metabolic degradation.[1] However, under certain specific enzymatic or extreme chemical conditions, defluorination could theoretically occur, though this is considered a minor pathway for this molecule. The biodegradation of trifluoromethylarenes can proceed via metabolic activation, but this is less likely for the trifluoropropyl group in this context.[11]

Proposed Experimental Protocols for Stability Testing

To experimentally determine the stability and degradation profile of N-Benzyl-3,3,3-trifluoropropan-1-amine, a forced degradation study should be conducted according to ICH guidelines.

Caption: General workflow for a forced degradation study.

-

Preparation of Stock Solution: Prepare a stock solution of N-Benzyl-3,3,3-trifluoropropan-1-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

-

Sample Preparation: Quench the reaction by adding a suitable antioxidant (e.g., sodium bisulfite) if necessary. Dilute the samples to an appropriate concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Conclusion

While experimental data for N-Benzyl-3,3,3-trifluoropropan-1-amine is not currently available, a theoretical assessment based on the known reactivity of its functional groups provides valuable insights into its likely stability and degradation profile. The primary anticipated degradation pathway is oxidative debenzylation, leading to the formation of benzaldehyde and 3,3,3-trifluoropropan-1-amine. The trifluoropropyl group is expected to be highly stable under typical stress conditions. The proposed experimental protocols provide a framework for the systematic evaluation of this compound's stability, which is essential for its potential application in regulated industries. Further experimental work is required to confirm these predictions and to fully characterize the degradation products and pathways.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. advanceseng.com [advanceseng.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. Amine Thermal Degradation [bre.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Potential Research Horizons for N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide for Drug Discovery Professionals

Introduction:

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated organic molecule with potential for exploration in medicinal chemistry and drug discovery. Its structure, combining a benzyl group, a flexible propyl chain, and a terminal trifluoromethyl group, suggests a variety of possible interactions with biological targets. The presence of the trifluoromethyl group is particularly noteworthy, as this moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide outlines potential research areas for this compound, providing a framework for its investigation as a novel therapeutic agent. While direct experimental data for this specific molecule is not publicly available, this document extrapolates potential applications and research directions based on the known properties of structurally related compounds.

Core Physicochemical Properties (Predicted)

To initiate a research program, understanding the fundamental physicochemical properties of N-Benzyl-3,3,3-trifluoropropan-1-amine is crucial. These parameters influence its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value/Characteristic | Significance in Drug Discovery |

| Molecular Weight | ~203.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | Moderately lipophilic | Influences membrane permeability and potential for CNS penetration. The trifluoromethyl group increases lipophilicity compared to its non-fluorinated analog. |

| pKa (Basicity) | Expected to be a weak base | The amine group's protonation state at physiological pH will affect receptor interactions and solubility. |

| Polar Surface Area (PSA) | ~26.02 Ų | Affects membrane transport and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 1 Acceptor (N) | Determines potential for hydrogen bonding with biological targets. |

Potential Therapeutic Areas and Research Directions

The structural motifs of N-Benzyl-3,3,3-trifluoropropan-1-amine suggest several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Disorders

The lipophilicity imparted by the benzyl and trifluoromethyl groups suggests potential for crossing the blood-brain barrier.

-

Potential Targets: Monoamine oxidase (MAO) inhibitors, serotonin or dopamine receptor modulators, sigma receptor ligands.

-

Rationale: Benzylamine and its derivatives are known to interact with various CNS targets. The trifluoromethyl group can enhance binding affinity and selectivity.

-

Proposed Research:

-

In vitro binding assays against a panel of CNS receptors and enzymes.

-

In vivo behavioral models in rodents to assess potential antidepressant, anxiolytic, or antipsychotic effects.

-

Oncology

Fluorinated compounds have shown promise as anticancer agents.

-

Potential Mechanisms: Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects.

-

Rationale: Structurally related benzylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group can improve metabolic stability, prolonging the compound's action.

-

Proposed Research:

-

In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon).

-

Mechanistic studies to elucidate the mode of action (e.g., cell cycle analysis, apoptosis assays).

-

Anti-Infective Agents

The amine scaffold is a common feature in many antimicrobial and antiviral drugs.

-

Potential Targets: Bacterial or fungal cell wall synthesis, viral replication enzymes.

-

Rationale: The lipophilic nature of the compound may facilitate penetration of microbial cell membranes.

-

Proposed Research:

-

In vitro antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.

-

Antiviral assays against relevant viral strains.

-

Proposed Experimental Workflows

The following diagrams illustrate logical workflows for investigating the potential of N-Benzyl-3,3,3-trifluoropropan-1-amine.

Figure 1: A generalized workflow for the initial screening and evaluation of N-Benzyl-3,3,3-trifluoropropan-1-amine.

Detailed Experimental Protocols

Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

A potential synthetic route could involve the reductive amination of 3,3,3-trifluoropropanal with benzylamine.

Materials:

-

3,3,3-trifluoropropanal

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,3,3-trifluoropropanal (1.0 eq) and benzylamine (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Benzyl-3,3,3-trifluoropropan-1-amine.

Figure 2: A flowchart illustrating a potential synthetic protocol for N-Benzyl-3,3,3-trifluoropropan-1-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-Benzyl-3,3,3-trifluoropropan-1-amine (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of N-Benzyl-3,3,3-trifluoropropan-1-amine (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

N-Benzyl-3,3,3-trifluoropropan-1-amine represents a promising, yet unexplored, chemical entity. The strategic incorporation of a trifluoromethyl group onto a benzylamine scaffold suggests significant potential for developing novel therapeutics. The proposed research areas and experimental protocols provide a foundational framework for initiating a comprehensive investigation into its biological activities. Future work should focus on lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.

The Synthesis and Potential Applications of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. Due to its structural motifs—a trifluoromethyl group and a benzylamine moiety—this compound is of interest for the development of novel therapeutic agents. This document covers its commercial availability, plausible synthetic routes, and the context of its potential pharmacological significance.

Commercial Availability and Suppliers

For researchers interested in synthesizing this compound in-house, the key precursors are commercially available. The availability of these precursors is summarized in the table below.

| Precursor Compound | CAS Number | Representative Suppliers | Notes |

| 3,3,3-Trifluoropropylamine | 460-39-9 | Sigma-Aldrich, Ansh Enterprise, various others | Available as the free base or hydrochloride salt. |

| 3,3,3-Trifluoropropanal | 460-40-2 | Parchem, Fisher Scientific, Fluorochem | Often supplied as a hydrate or containing oligomers. |

| Benzylamine | 100-46-9 | Widely available from major chemical suppliers | |

| Benzaldehyde | 100-52-7 | Widely available from major chemical suppliers |

Physicochemical Properties

Specific experimental data for N-Benzyl-3,3,3-trifluoropropan-1-amine is not widely published. However, the expected properties can be inferred from its structure and data on related compounds.

| Property | Predicted/Estimated Value | Basis for Estimation |

| Molecular Formula | C10H12F3N | --- |

| Molecular Weight | 203.20 g/mol | --- |

| Boiling Point | Not available | Expected to be higher than 3,3,3-trifluoropropylamine (30.6°C). |

| Solubility | Not available | Likely soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. |

| pKa | Not available | The trifluoromethyl group is expected to lower the basicity of the amine compared to non-fluorinated analogues. |

Synthesis Methodology: Reductive Amination

A highly plausible and efficient method for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine is the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This common and robust reaction in organic chemistry involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol

Materials:

-

3,3,3-Trifluoropropanal (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3,3,3-trifluoropropanal (1.0 eq) in anhydrous dichloromethane, add benzylamine (1.0 eq) at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-3,3,3-trifluoropropan-1-amine.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development

While specific biological activities of N-Benzyl-3,3,3-trifluoropropan-1-amine have not been reported in the public domain, its structural components suggest significant potential in medicinal chemistry.

The N-benzylamine motif is a common feature in a wide range of approved pharmaceutical agents.[1] This structural element can contribute to the binding of a molecule to its biological target and can influence its pharmacokinetic properties.[1][2]

The presence of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Given these characteristics, N-Benzyl-3,3,3-trifluoropropan-1-amine represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[6][7]

Visualizations

Caption: Proposed synthesis workflow for N-Benzyl-3,3,3-trifluoropropan-1-amine.

Caption: Role of key structural motifs in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

"N-Benzyl-3,3,3-trifluoropropan-1-amine" reactivity with common reagents

An In-depth Technical Guide on the Predicted Reactivity of N-Benzyl-3,3,3-trifluoropropan-1-amine with Common Reagents

Disclaimer: Publicly available experimental data on the specific reactivity of N-Benzyl-3,3,3-trifluoropropan-1-amine is limited. This guide provides an in-depth analysis of its predicted reactivity based on the chemical properties of its constituent functional groups—a secondary benzylamine and a 3,3,3-trifluoropropyl group—and by drawing parallels with structurally similar molecules. The experimental protocols provided are generalized and should be adapted and optimized for specific applications.

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine that holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. Understanding its reactivity with common reagents is crucial for its application in synthesis and drug development. This guide outlines the expected reactivity profile of this compound.

Core Reactivity Analysis

The reactivity of N-Benzyl-3,3,3-trifluoropropan-1-amine is primarily dictated by the secondary amine, which can act as a nucleophile and a base. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group is expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, N-benzylpropan-1-amine. The benzyl group provides steric bulk and can be cleaved under certain reductive or oxidative conditions.

Basicity

The lone pair of electrons on the nitrogen atom makes N-Benzyl-3,3,3-trifluoropropan-1-amine basic, allowing it to react with acids to form ammonium salts. However, the strong electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the nitrogen, thereby decreasing its basicity.

Nucleophilicity

As a secondary amine, it is a potent nucleophile, expected to react with a variety of electrophiles. This nucleophilicity is the basis for reactions such as acylation and alkylation.

Predicted Reactions with Common Reagents

N-Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally expected to be high-yielding.

Generalized Reaction Scheme:

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine, a valuable building block in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The primary synthetic route detailed is reductive amination, a robust and widely used method for amine synthesis.[1][2][3]

Synthetic Strategy: Reductive Amination

The synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine can be efficiently achieved via a one-pot reductive amination reaction. This method involves the reaction of 3,3,3-trifluoropropanal with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[2] This approach is favored for its operational simplicity and generally good yields.

Reaction Scheme:

Experimental Protocol

This protocol is based on established reductive amination procedures.[2]

Materials:

-

3,3,3-Trifluoropropanal[4]

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar mild reducing agent

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,3,3-trifluoropropanal (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Add benzylamine (1.0-1.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 20-30 minutes to facilitate the formation of the intermediate imine.

-

Reductant Addition: In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in anhydrous DCM. Add this reducing agent portion-wise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-3,3,3-trifluoropropan-1-amine.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3,3,3-Trifluoropropanal | C₃H₃F₃O | 112.05 | Starting Material |

| Benzylamine | C₇H₉N | 107.15 | Starting Material |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |

| N-Benzyl-3,3,3-trifluoropropan-1-amine | C₁₀H₁₂F₃N | 203.20 | Product |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Scale | 1-10 mmol |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% |

| Purity (after chroma.) | >95% |

| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spec. |

Visualizations

Caption: Workflow for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine.

References

Application Notes and Protocols: N-Benzyl-3,3,3-trifluoropropan-1-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated secondary amine that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF3) can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This document provides detailed application notes on the utility of N-Benzyl-3,3,3-trifluoropropan-1-amine and a comprehensive, step-by-step protocol for its synthesis via reductive amination.

Introduction to Trifluoromethylated Amines in Drug Discovery

The introduction of a trifluoromethyl group is a widely employed strategy in modern drug design to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] The CF3 group is known to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug molecule.[1]

-

Increase Lipophilicity: The CF3 group can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1][2]

-

Modulate pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as isopropyl or tert-butyl, offering a way to fine-tune the steric and electronic properties of a molecule.[3][4]

N-Benzyl-3,3,3-trifluoropropan-1-amine provides a scaffold that combines the synthetically versatile benzylamine moiety with a trifluorinated propyl chain, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

Synthetic Strategy: Reductive Amination

A robust and widely applicable method for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine is the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3).[5][6][7] This method is known for its high yields, broad substrate scope, and tolerance of various functional groups.[6][7]

Below is a logical workflow for the synthesis and subsequent utilization of the target compound.